molecular formula C8H13ClN2O2 B13093906 (2,4-Dimethoxyphenyl)hydrazine hydrochloride

(2,4-Dimethoxyphenyl)hydrazine hydrochloride

Cat. No.: B13093906
M. Wt: 204.65 g/mol
InChI Key: RPDSSEGVXZUVNG-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . It is a hydrazine derivative characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4-Dimethoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic centers in biological molecules, leading to enzyme inhibition or modification of protein function. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 2,4-Dimethylphenylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride

Comparison: (2,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and stability compared to other hydrazine derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-6-3-4-7(10-9)8(5-6)12-2;/h3-5,10H,9H2,1-2H3;1H

InChI Key

RPDSSEGVXZUVNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NN)OC.Cl

Origin of Product

United States

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